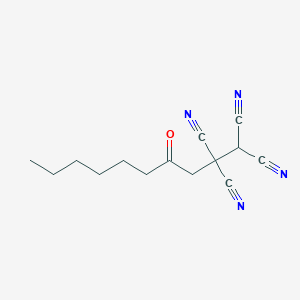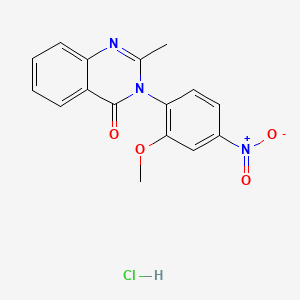
Nitromethaqualone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitromethaqualone hydrochloride is a potent analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than its parent compound, methaqualone, with a typical dose being approximately 25 mg
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the nitration of methaqualone. Methaqualone itself is synthesized by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine . The nitration process introduces a nitro group into the methaqualone molecule, resulting in nitromethaqualone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Studied for its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Nitromethaqualone hydrochloride primarily acts as a positive allosteric modulator of the GABA-A receptor . By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased sedative and hypnotic effects. This mechanism is similar to that of barbiturates and benzodiazepines, but this compound is significantly more potent.
Comparación Con Compuestos Similares
Methaqualone: The parent compound, known for its sedative and hypnotic properties.
Mecloqualone: Another analogue with similar effects but different potency and side effect profile.
Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. This increased potency allows for lower dosages to achieve the desired therapeutic effects, potentially reducing the risk of side effects.
Propiedades
Número CAS |
3946-23-4 |
|---|---|
Fórmula molecular |
C16H14ClN3O4 |
Peso molecular |
347.75 g/mol |
Nombre IUPAC |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
Clave InChI |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



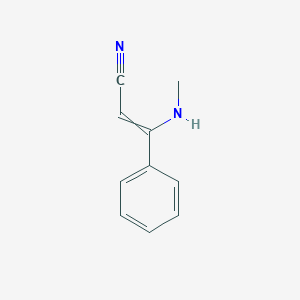
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
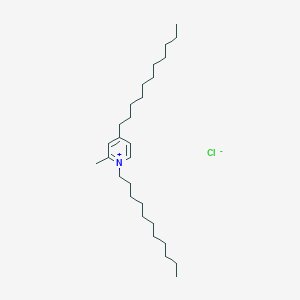
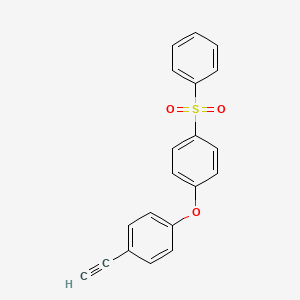

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
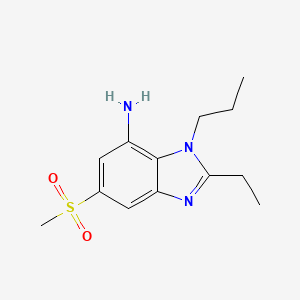
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
